7-Chloroimidazo[1,2-a]pyridine-3-carboxamide chemical structure and properties
7-Chloroimidazo[1,2-a]pyridine-3-carboxamide chemical structure and properties
Whitepaper: Structural Dynamics, Synthetic Workflows, and Pharmacological Applications of 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide
Executive Summary
The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in modern medicinal chemistry, serving as the pharmacophoric backbone for numerous FDA-approved therapeutics and clinical candidates[1]. Within this diverse class, 7-chloroimidazo[1,2-a]pyridine-3-carboxamide (CAS: 115854-43-8)[2][3] has emerged as both a highly versatile synthetic intermediate and an active ligand. This technical guide provides an in-depth analysis of the physicochemical properties, self-validating synthetic protocols, and target engagement mechanisms of this specific molecule, tailored for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The unique electronic topology of the imidazo[1,2-a]pyridine core dictates its reactivity and binding affinity. The bridgehead nitrogen (N4) donates electron density into the five-membered imidazole ring, rendering the C3 position highly nucleophilic and susceptible to electrophilic aromatic substitution.
Causality in Drug Design: Why utilize a C7-Chloro substitution? The introduction of a chlorine atom at the C7 position (derived from the 4-chloro-2-aminopyridine precursor)[4] exerts a strong inductive (-I) electron-withdrawing effect. This serves a dual purpose:
-
Metabolic Stability: It lowers the pKa of the bridgehead nitrogen, rendering the core less susceptible to rapid oxidative metabolism by hepatic cytochromes.
-
Ligand Efficiency: In kinase inhibitor design, the lipophilic chlorine atom is perfectly positioned to occupy deep hydrophobic pockets adjacent to the ATP-binding hinge region, significantly enhancing target affinity without drastically increasing molecular weight[4].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide |
| CAS Number | 115854-43-8 |
| Molecular Formula | C8H6ClN3O |
| Molecular Weight | 195.61 g/mol |
| Hydrogen Bond Donors | 1 (Primary Amide -NH2) |
| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Imidazole N1) |
| Rotatable Bonds | 1 (C3-Amide linkage) |
Self-Validating Synthetic Methodologies
A robust, scalable synthesis of 7-chloroimidazo[1,2-a]pyridine-3-carboxamide requires a multi-step approach, beginning with the construction of the bicyclic core, followed by regioselective C3 functionalization.
Caption: Step-by-step synthetic route for 7-chloroimidazo[1,2-a]pyridine-3-carboxamide.
Protocol A: De Novo Core Construction
Objective: Synthesis of 7-chloroimidazo[1,2-a]pyridine from 4-chloro-2-aminopyridine[4][5].
-
Preparation: Dissolve 1.0 eq of 4-chloro-2-aminopyridine in 1-butanol to achieve a 0.5 M concentration.
-
Condensation: Add 1.2 eq of 2-chloroacetaldehyde (50% aqueous solution).
-
Thermal Cyclization: Reflux the mixture at 130 °C for 12 hours.
-
Workup: Condense the solvent in vacuo. Neutralize the crude hydrochloride salt with saturated aqueous NaHCO3[5]. Extract with dichloromethane (DCM).
-
Purification: Flash chromatography using a DCM/MeOH gradient.
Expertise & Causality: 1-butanol is specifically chosen as the solvent because its high boiling point (117 °C) provides the necessary thermal energy to drive the initial bimolecular condensation and the subsequent rate-limiting intramolecular cyclization (dehydration)[4]. Self-Validation Checkpoint: Reaction completion must be validated by TLC (DCM:MeOH 9:1). The primary amine starting material (ninhydrin positive) must disappear, replaced by a highly fluorescent blue spot under UV 254 nm, confirming the formation of the aromatic bicyclic system.
Protocol B: Regioselective C3-Formylation and Amidation
Objective: Installation of the 3-carboxamide moiety onto the core.
-
Vilsmeier-Haack Formylation: Cool anhydrous DMF (3.0 eq) to 0 °C. Dropwise add POCl3 (1.5 eq) to form the electrophilic Vilsmeier reagent. Add the core synthesized in Protocol A. Heat to 80 °C for 4 hours.
-
Quench: Pour over crushed ice and adjust to pH 7-8 using NaOH to precipitate 7-chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
-
Oxidation: Subject the aldehyde to Pinnick oxidation conditions (NaClO2, 2-methyl-2-butene, NaH2PO4 in t-BuOH/H2O) to yield the carboxylic acid.
-
Amide Coupling: React the isolated acid with NH4Cl (5.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF at room temperature for 6 hours.
Self-Validation Checkpoint: FT-IR of the intermediate must show a sharp peak at ~1670 cm⁻¹ (aldehyde C=O). Final product validation requires LC-MS showing the[M+H]+ peak at m/z 196.0 and 1H NMR (DMSO-d6) revealing the appearance of two broad singlets (~7.5 and 8.0 ppm) corresponding to the primary carboxamide protons.
Mechanistic Pharmacology & Target Engagement
The 7-chloroimidazo[1,2-a]pyridine-3-carboxamide architecture exhibits pleiotropic biological activity across multiple therapeutic areas.
Caption: Pleiotropic pharmacological targeting by the imidazo[1,2-a]pyridine-3-carboxamide scaffold.
-
Oncology (Kinase Inhibition): The flat, aromatic nature of the imidazopyridine core makes it an ideal ATP-competitive inhibitor. The N1 nitrogen and the C3-carboxamide act as a critical hydrogen bond acceptor/donor pair, anchoring the molecule to the hinge region of kinases such as FLT3 and FGFR[4][6].
-
Infectious Disease (Anti-Tuberculosis): Substituted derivatives of this scaffold have demonstrated potent nanomolar activity against Mycobacterium tuberculosis. The mechanism involves targeting the mycobacterial cytochrome bc1 complex (specifically the QcrB subunit), thereby disrupting oxidative phosphorylation and depleting ATP synthesis[7][8].
-
Neurology (FAAH Inhibition): The scaffold is utilized in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors. By blocking the serine nucleophile in the FAAH active site, these compounds elevate endogenous anandamide levels, offering novel pathways for analgesia and anxiolytic therapies[1].
Table 2: Pharmacological Target Profiles
| Target Class | Specific Target | Disease Indication | Binding Mechanism |
| Kinases | FLT3, FGFR | Oncology (AML, Solid Tumors) | ATP-competitive hinge binding via N1/C3-amide |
| Cytochrome bc1 | QcrB Subunit | Infectious Disease (Tuberculosis) | Disruption of oxidative phosphorylation / ATP depletion |
| Hydrolases | FAAH | Neurology (Pain, Anxiety) | Blockade of catalytic serine nucleophile |
References
-
Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC Source: nih.gov URL:7
-
1506176-81-3 | 8-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide - BLDpharm Source: bldpharm.com URL:2
-
7-Bromoimidazo[1,2-a]pyridine-2-carboxamide | BLD Pharm Source: bldpharm.com URL:3
-
IMIDAZO[1,2-A]PYRIDINE DERIVATIVES AS FGFR KINASE INHIBITORS FOR USE IN THERAPY - European Patent Office Source: googleapis.com URL:6
-
Heteroaryl urea inhibitors of fatty acid amide hydrolase: Structure-mutagenicity relationships for arylamine metabolites Source: researchgate.net URL:1
-
7-CHLOROIMIDAZO[1,2-A]PYRIDINE CAS#: 4532-25-6 Source: chemicalbook.com URL:5
-
Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors - PMC Source: nih.gov URL:4
-
Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC Source: nih.gov URL:8
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1506176-81-3|8-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide|BLD Pharm [bldpharm.com]
- 3. 7-Bromoimidazo[1,2-a]pyridine-2-carboxamide|BLD Pharm [bldpharm.com]
- 4. Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-CHLOROIMIDAZO[1,2-A]PYRIDINE CAS#: 4532-25-6 [m.chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
